1H-Pyrrole-2,5-dione, 1-undecyl-
Overview
Description
1H-Pyrrole-2,5-dione, 1-undecyl- is an organic compound belonging to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The compound 1H-Pyrrole-2,5-dione, 1-undecyl- is specifically substituted with an undecyl group at the nitrogen atom, making it a unique derivative of pyrrole-2,5-dione.
Preparation Methods
The synthesis of 1H-Pyrrole-2,5-dione, 1-undecyl- can be achieved through various methods. One common approach involves the reaction of pyrrole-2,5-dione with an undecyl halide in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield and purity of the compound .
Chemical Reactions Analysis
1H-Pyrrole-2,5-dione, 1-undecyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The undecyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of new derivatives.
Major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield dione derivatives, while substitution reactions can introduce various functional groups at the nitrogen atom .
Scientific Research Applications
1H-Pyrrole-2,5-dione, 1-undecyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on cellular processes.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 1-undecyl- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular processes. For example, it may inhibit certain enzymes involved in inflammation, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific derivatives and their structural modifications .
Comparison with Similar Compounds
1H-Pyrrole-2,5-dione, 1-undecyl- can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dione: The parent compound without the undecyl substitution.
1H-Pyrrole-2,5-dione, 1-methyl-: A derivative with a methyl group instead of an undecyl group.
1H-Pyrrole-2,5-dione, 1-ethyl-: A derivative with an ethyl group.
The uniqueness of 1H-Pyrrole-2,5-dione, 1-undecyl- lies in its long alkyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This structural feature can influence its solubility, reactivity, and interactions with other molecules.
Properties
IUPAC Name |
1-undecylpyrrole-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-2-3-4-5-6-7-8-9-10-13-16-14(17)11-12-15(16)18/h11-12H,2-10,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWFSFTYSPSADW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCN1C(=O)C=CC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407785 | |
Record name | 1H-Pyrrole-2,5-dione, 1-undecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113411-18-0 | |
Record name | 1-Undecyl-1H-pyrrole-2,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113411-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole-2,5-dione, 1-undecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.